molecular formula C13H17N3O3S B2814553 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034304-59-9

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2814553
CAS No.: 2034304-59-9
M. Wt: 295.36
InChI Key: ZKWTWWNBJUFONA-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound known for its complex molecular structure. This compound falls into the category of cyclopropane sulfonamides and contains both pyrrolo[2,3-c]pyridine and cyclopropanesulfonamide groups, making it a fascinating subject of study in both organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves multi-step organic reactions. Starting with the core structure of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, an alkylation reaction is typically performed to introduce the ethyl group. This step is followed by a reaction with cyclopropanesulfonamide under specific conditions, often involving the use of base catalysts and controlled temperature settings.

Industrial Production Methods

For large-scale production, automated synthesis methods are preferred. These include continuous flow synthesis where reactants are continuously fed through reactors, ensuring efficient conversion to the desired product. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is critical to maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is capable of undergoing various chemical reactions, including:

  • Oxidation: This reaction typically leads to the formation of sulfoxides or sulfones.

  • Reduction: Can convert the compound into different amine derivatives.

  • Substitution: Particularly nucleophilic substitution reactions where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles such as thiols, amines, or halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and other substituted analogs, each with potentially different biological or chemical activities.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide has broad applications in several fields:

  • Chemistry: Used as a reagent in organic synthesis for constructing complex molecules.

  • Biology: Studied for its interactions with various biological molecules, possibly acting as an enzyme inhibitor.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of specialized materials, such as in the manufacturing of advanced polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. In biological systems, it may target specific enzymes or receptors, disrupting normal biochemical pathways. For example, it might inhibit key enzymes involved in metabolic processes, leading to altered cell functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-yl)ethyl)cyclopropanecarboxamide

Uniqueness

Compared to its analogs, N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is unique due to its structural configuration that allows for distinctive reactivity and interaction profiles. This can lead to different biological activities and applications, making it a valuable compound for specialized research and industrial purposes.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTWWNBJUFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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